molecular formula C16H19NO2 B187682 N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide CAS No. 6137-46-8

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide

Cat. No. B187682
CAS RN: 6137-46-8
M. Wt: 257.33 g/mol
InChI Key: RFXZACAMBVEVOA-UHFFFAOYSA-N
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Description

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide, also known as BINA, is a chemical compound that belongs to the family of naphthalene derivatives. BINA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a selective and potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to the upregulation of genes involved in synaptic plasticity and memory formation.

Biochemical And Physiological Effects

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide also reduces neuroinflammation and protects against neuronal damage in these models. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity.

Advantages And Limitations For Lab Experiments

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. However, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has some limitations, including its limited solubility in water and its potential off-target effects.

Future Directions

For research on N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide include the development of more potent and selective PDE4 inhibitors, the investigation of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's effects on other neurological disorders, and the optimization of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide is a chemical compound that has shown promising results for its potential therapeutic applications in various neurological disorders. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide's mechanism of action involves the inhibition of PDE4, leading to the upregulation of genes involved in synaptic plasticity and memory formation. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has several advantages for lab experiments, including its high selectivity and potency for PDE4, its ability to cross the blood-brain barrier, and its low toxicity. Further research is needed to determine the full therapeutic potential of N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide in humans.

Synthesis Methods

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide can be synthesized by the reaction of 2-naphthol with 2-chloro-N-(2-hydroxy-3-methylbutyl) acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide by the elimination of hydrogen chloride.

Scientific Research Applications

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

properties

CAS RN

6137-46-8

Product Name

N-Butan-2-YL-2-naphthalen-2-yloxy-acetamide

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-butan-2-yl-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C16H19NO2/c1-3-12(2)17-16(18)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,3,11H2,1-2H3,(H,17,18)

InChI Key

RFXZACAMBVEVOA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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